Cas no 300574-56-5 (4(1H)-Pyrimidinone,2,3-dihydro-5-(3-hydroxypropyl)-6-methyl-2-thioxo-)

4(1H)-Pyrimidinone,2,3-dihydro-5-(3-hydroxypropyl)-6-methyl-2-thioxo- structure
300574-56-5 structure
Product Name:4(1H)-Pyrimidinone,2,3-dihydro-5-(3-hydroxypropyl)-6-methyl-2-thioxo-
CAS No:300574-56-5
MF:C8H12N2O2S
MW:200.258080482483
CID:316908
PubChem ID:1818158
Update Time:2025-04-19

4(1H)-Pyrimidinone,2,3-dihydro-5-(3-hydroxypropyl)-6-methyl-2-thioxo- Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone,2,3-dihydro-5-(3-hydroxypropyl)-6-methyl-2-thioxo-
    • 5-(3-hydroxypropyl)-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
    • SR-01000450698-1
    • AKOS000601778
    • Oprea1_098214
    • MLS000704356
    • 5-(3-hydroxypropyl)-6-methyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
    • 5-(3-hydroxypropyl)-6-methyl-2-thioxo-1H-pyrimidin-4-one
    • CHEMBL1300252
    • cid_1818158
    • 5-(3-hydroxypropyl)-6-methyl-2-sulfanyl-4(3H)-pyrimidinone
    • SMR000231554
    • 300574-56-5
    • Z56757862
    • AN-604/15080001
    • SR-01000450698
    • BDBM73606
    • ST038247
    • DTXSID90365296
    • 6-methyl-5-(3-oxidanylpropyl)-2-sulfanylidene-1H-pyrimidin-4-one
    • Inchi: 1S/C8H12N2O2S/c1-5-6(3-2-4-11)7(12)10-8(13)9-5/h11H,2-4H2,1H3,(H2,9,10,12,13)
    • InChI Key: RDCFKNCREFIGFK-UHFFFAOYSA-N
    • SMILES: S=C1NC(C(=C(C)N1)CCCO)=O

Computed Properties

  • Exact Mass: 200.06206
  • Monoisotopic Mass: 200.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • Density: 1.32
  • Boiling Point: 388.7°Cat760mmHg
  • Flash Point: 188.9°C
  • Refractive Index: 1.613
  • PSA: 61.36
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